molecular formula C5H2ClF3N2O2S B13460216 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride CAS No. 1823366-80-8

2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride

Cat. No.: B13460216
CAS No.: 1823366-80-8
M. Wt: 246.60 g/mol
InChI Key: XJCMEKCFFUNUFB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)pyrimidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting its interactions with biological targets and other molecules. The sulfonyl chloride group is highly reactive, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on a pyrimidine ring. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1823366-80-8

Molecular Formula

C5H2ClF3N2O2S

Molecular Weight

246.60 g/mol

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C5H2ClF3N2O2S/c6-14(12,13)3-1-10-4(11-2-3)5(7,8)9/h1-2H

InChI Key

XJCMEKCFFUNUFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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